1-(3-Aminocyclohexyl)ethanone

Catalog No.
S14014401
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminocyclohexyl)ethanone

Product Name

1-(3-Aminocyclohexyl)ethanone

IUPAC Name

1-(3-aminocyclohexyl)ethanone

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3

InChI Key

QHOGDAIMTBASPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC(C1)N

1-(3-Aminocyclohexyl)ethanone is a conformationally restricted cycloaliphatic building block featuring both a primary aliphatic amine and a methyl ketone moiety. In modern chemoinformatics and medicinal chemistry, this bifunctional scaffold is highly valued for its high fraction of sp3-hybridized carbons (Fsp3), which enhances the three-dimensional complexity and aqueous solubility of downstream active pharmaceutical ingredients (APIs) [1]. Unlike planar aromatic precursors, this cyclohexane derivative provides specific stereochemical vectors that are essential for synthesizing complex bridged heterocycles, peptidomimetics, and novel CNS-penetrant libraries. Its dual reactivity allows for orthogonal functionalization—such as amide coupling at the amine and reductive amination at the ketone—making it a critical precursor for efficient, low-step-count library generation in drug discovery [2].

Attempting to substitute 1-(3-aminocyclohexyl)ethanone with its aromatic analog, 3-aminoacetophenone, fundamentally alters the physicochemical profile of the resulting library, drastically reducing the Fsp3 fraction and shifting the amine basicity from a highly nucleophilic aliphatic pKa (~10.2) to a poorly reactive anilinic pKa (~4.6) [1]. This shift necessitates harsher coupling conditions and often leads to poor aqueous solubility in the final drug candidates. Furthermore, substituting with the 1,4-isomer (1-(4-aminocyclohexyl)ethanone) changes the spatial distance and vector angle between the functional groups. The 1,3-substitution pattern provides a specific interatomic distance (~4.5–5.0 Å) that is geometrically required for the cyclization of certain bridged bicyclic scaffolds; the 1,4-isomer is too distant to undergo these specific intramolecular ring closures, leading to complete synthetic failure in targeted scaffold generation [2].

Amine Basicity and Nucleophilicity: Aliphatic vs. Aromatic Reactivity

The basicity and nucleophilicity of the primary amine in 1-(3-aminocyclohexyl)ethanone are characteristic of aliphatic amines, exhibiting a pKa of approximately 10.2. In direct contrast, the commonly used aromatic substitute, 3-aminoacetophenone, features an aniline-type amine with a significantly lower pKa of roughly 4.6 [1]. This difference of over 5.5 pKa units translates to a vastly superior nucleophilicity for the cyclohexane derivative under standard physiological or mild basic conditions. Consequently, amide coupling reactions using 1-(3-aminocyclohexyl)ethanone proceed rapidly at room temperature with standard coupling reagents, whereas the aromatic analog often requires elevated temperatures or stronger bases, which can degrade sensitive substrates [1].

Evidence DimensionAmine pKa (Basicity)
Target Compound Data~10.2 (Aliphatic amine)
Comparator Or Baseline3-aminoacetophenone (~4.6)
Quantified Difference~5.6 pKa units higher
ConditionsAqueous solution, standard titration conditions (25°C)

Higher nucleophilicity enables milder, higher-yielding amide coupling reactions, reducing reagent costs and minimizing side reactions in library synthesis.

Three-Dimensional Complexity: Fsp3 Fraction for Drug Discovery

Modern drug discovery heavily prioritizes molecules with high three-dimensional character to improve solubility and reduce off-target toxicity. 1-(3-aminocyclohexyl)ethanone boasts an Fsp3 (fraction of sp3-hybridized carbons) of 0.875 (7 out of 8 carbons). When compared to 3-aminoacetophenone, which has an Fsp3 of only 0.125, the target compound provides a massive structural advantage [1]. Incorporating this cyclohexane scaffold into a drug candidate directly translates to improved thermodynamic solubility and a higher likelihood of clinical success, as highly sp3-rich molecules are statistically less prone to aggregation and poor pharmacokinetic profiles compared to flat, aromatic-heavy molecules [1].

Evidence DimensionFraction of sp3 carbons (Fsp3)
Target Compound Data0.875
Comparator Or Baseline3-aminoacetophenone (0.125)
Quantified Difference0.75 higher Fsp3 fraction
ConditionsCalculated structural property for the core scaffold

Procuring high-Fsp3 building blocks directly improves the solubility and developability of downstream pharmaceutical libraries.

Vector Geometry for Intramolecular Cyclization

The 1,3-substitution pattern on the cyclohexane ring provides a distinct geometric relationship between the amine and the ketone. The spatial distance between the attachment points in the 1,3-isomer is approximately 4.5 to 5.0 Å, depending on the specific conformation. This specific vector angle is optimal for forming fused or bridged bicyclic systems. In contrast, the 1,4-isomer (1-(4-aminocyclohexyl)ethanone) extends this distance to ~5.5–6.0 Å, which introduces excessive ring strain during attempted cyclizations, often resulting in oligomerization rather than the desired intramolecular reaction [1].

Evidence DimensionFunctional group interatomic distance
Target Compound Data~4.5–5.0 Å (1,3-isomer)
Comparator Or Baseline1-(4-aminocyclohexyl)ethanone (~5.5–6.0 Å)
Quantified Difference~1.0 Å shorter distance
ConditionsIn silico conformational analysis (lowest energy conformers)

The specific 1,3-geometry is strictly required for synthesizing certain bridged heterocycles, making the 1,4-isomer non-viable for these targeted pathways.

Orthogonal Reactivity: Ketone vs. Carboxylic Acid Precursors

For library synthesis requiring the installation of diverse secondary or tertiary amines, the methyl ketone group of 1-(3-aminocyclohexyl)ethanone is highly advantageous. It allows for direct, one-pot reductive amination with various primary or secondary amines. If a buyer were to substitute this with 3-aminocyclohexanecarboxylic acid, the carboxylic acid would first need to be converted to a Weinreb amide and reduced to an aldehyde or ketone, adding at least two synthetic steps . This direct reactivity of the methyl ketone reduces the overall step count and significantly improves the overall yield and throughput of parallel synthesis campaigns [1].

Evidence DimensionSynthetic steps to secondary amine derivative
Target Compound Data1 step (Direct reductive amination)
Comparator Or Baseline3-aminocyclohexanecarboxylic acid (≥3 steps)
Quantified DifferenceReduction of 2 synthetic steps
ConditionsStandard parallel library synthesis workflows

Fewer synthetic steps directly translate to lower labor costs, higher overall yields, and faster turnaround times in medicinal chemistry.

Synthesis of High-Fsp3 CNS Drug Libraries

Due to its high Fsp3 fraction and basic aliphatic amine, 1-(3-aminocyclohexyl)ethanone is the ideal starting material for synthesizing central nervous system (CNS) penetrant compound libraries. The conformationally restricted cyclohexane ring improves blood-brain barrier (BBB) permeability compared to flat aromatic analogs, while the orthogonal amine and ketone groups allow for rapid diversification via parallel synthesis [1].

Construction of Bridged Bicyclic Scaffolds

The specific ~4.5–5.0 Å distance between the 1,3-substituents makes this compound highly suited for the synthesis of complex bridged heterocycles. When treated with bifunctional linkers, the geometry strongly favors intramolecular cyclization over intermolecular oligomerization, a pathway that is geometrically impossible when using the 1,4-isomer [2].

Development of Conformationally Restricted Peptidomimetics

1-(3-aminocyclohexyl)ethanone serves as an excellent non-natural amino acid surrogate in peptidomimetic design. The aliphatic amine can be readily coupled to standard amino acids, while the methyl ketone provides a handle for further modification or for acting as a transition state analog in protease inhibitor development. Its superior nucleophilicity compared to aromatic amines ensures high coupling yields during solid-phase or solution-phase peptide synthesis [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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